Epiandrosterone sulfate sodium salt

Transporter Biology Steroid Metabolism SOAT (SLC10A6)

Epiandrosterone sulfate sodium salt offers superior water solubility for reproducible in vitro and in vivo applications. As a specific substrate for SOAT (SLC10A6) and a sensitive biomarker for 5α-reductase activity, it is essential for steroid metabolism research. Its distinct 5α-reduced backbone ensures accurate comparative studies against DHEA-S. Secure consistent results with this high-purity, water-soluble sodium salt formulation.

Molecular Formula C19H29NaO5S
Molecular Weight 392.5 g/mol
Cat. No. B13825354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiandrosterone sulfate sodium salt
Molecular FormulaC19H29NaO5S
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C19H30O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h12-16H,3-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t12-,13-,14-,15-,16-,18-,19-;/m0./s1
InChIKeyCZADSKBJSXZLIB-RAINVEOOSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epiandrosterone Sulfate Sodium Salt: A Key 5α-Reduced Sulfated Steroid for Metabolism and Transporter Research


Epiandrosterone sulfate sodium salt (EpiA-S) is a sulfated steroid hormone belonging to the class of 5α-reduced androstanes. It is an endogenous metabolite formed from dehydroepiandrosterone (DHEA) via the action of 5α-reductase [1]. As a water-soluble sodium salt, it offers distinct advantages in solubility and handling over its free acid form for in vitro and in vivo applications . This compound is a critical tool for investigating steroid metabolism, particularly as a marker for 5α-reductase activity, and for studying the function of specific steroid transporters like the sodium-dependent organic anion transporter SOAT (SLC10A6) [2].

Why Epiandrosterone Sulfate Sodium Salt is Not Interchangeable with DHEA-S or Androsterone Sulfate


Generic substitution among sulfated steroids is not scientifically valid due to profound differences in their biological activity, transport, and metabolic fate, which are dictated by subtle structural variations. Epiandrosterone sulfate sodium salt (EpiA-S), a 5α-reduced metabolite, exhibits a distinct profile compared to its non-reduced precursor, dehydroepiandrosterone sulfate (DHEA-S), and its 3α-epimer, androsterone sulfate (Andro-S). Key differentiators include its specific transport via the SOAT (SLC10A6) transporter [1], its unique response as a biomarker for 5α-reductase activity distinct from DHEA-S [2], and its differential effects on cellular processes like glucose metabolism and nitric oxide synthesis in pancreatic islet models [3]. The sodium salt formulation further distinguishes this compound by providing enhanced aqueous solubility, a critical advantage over the free acid form for preparing solutions in biological assays . Therefore, selecting the correct analog is crucial for obtaining accurate and reproducible results in targeted research applications.

Quantitative Evidence for Epiandrosterone Sulfate Sodium Salt Differentiation


SOAT Transporter Substrate Specificity: Epiandrosterone Sulfate vs. DHEA-S

Epiandrosterone sulfate (EpiA-S) is a confirmed substrate for the sodium-dependent organic anion transporter SOAT (SLC10A6), demonstrating significant and sodium-dependent transport in SOAT-transfected HEK293 cells [1]. This study provides a direct comparison of transport efficiency for various sulfated steroids, establishing the structural requirements for SOAT-mediated uptake. While dehydroepiandrosterone sulfate (DHEA-S) is also a known substrate, the study's analysis of structural pairs highlights that 5α-reduction, as seen in EpiA-S, is an acceptable modification for substrate recognition, distinguishing it from non-transported disulfated steroids like 17β-estradiol-3,17-disulfate [1].

Transporter Biology Steroid Metabolism SOAT (SLC10A6)

Epiandrosterone Sulfate as a Specific Biomarker for 5α-Reductase Activity

Plasma levels of combined androsterone/epiandrosterone sulfates (Andro-S/EpiA-S) are a specific and sensitive marker for in vivo 5α-reductase activity, directly comparable to dihydrotestosterone (DHT) [1]. In a study of normal men administered the 5α-reductase inhibitor finasteride (5 mg/day), plasma Andro-S/EpiA-S levels declined in parallel with DHT to 50% of their basal levels [1]. Crucially, this decline was specific to 5α-reduced metabolites; levels of the precursor dehydroepiandrosterone sulfate (DHEA-S) and other adrenal steroids like cortisol and androstenedione showed little change, demonstrating a clear, quantifiable differentiation in metabolic regulation [1].

Endocrinology Androgen Metabolism Biomarker Discovery

Divergent Biological Activity in Pancreatic Islet Models: EpiA-S vs. DHEA-S

Epiandrosterone sulfate (EA-S) and dehydroepiandrosterone sulfate (DHEA-S) exhibit divergent biological activities in pancreatic islet and insulinoma cell models [1]. In isolated rat pancreatic islets, neither EA-S nor DHEA-S inhibited glucose-stimulated insulin release (GSIR), unlike their unconjugated parent compounds. However, a key difference was observed in RINm5F cells where DHEA-S inhibited glucose transport, whereas EA-S had no effect [1]. Furthermore, in assays of glucose metabolism and interleukin-1 beta (IL-1β)-induced nitric oxide synthase (iNOS) activity, both EA-S and DHEA-S showed no effect, contrasting sharply with the inhibitory actions of their unconjugated counterparts [1].

Cellular Pharmacology Metabolism Pancreatic Beta-Cell

High-Purity Internal Standard for Anti-Doping Analysis

A protocol was developed for the in vitro generation of 34S-labeled epiandrosterone sulfate (EpiA-S) to serve as a high-purity internal standard for LC-MS quantification [1]. The synthesis using 34S-labeled sodium sulfate and human liver S9 fraction achieved a purity of ≥99.9% for the resulting 34S-EpiA-S [1]. This level of purity fulfills the stringent requirements for an internal standard in quantitative assays, such as those used in anti-doping control for the detection of steroid misuse [1].

Analytical Chemistry Anti-Doping Isotope Dilution MS

Optimal Scientific Applications for Epiandrosterone Sulfate Sodium Salt Based on Evidence


Investigating SOAT (SLC10A6) Transporter Specificity and Function

Utilize Epiandrosterone sulfate sodium salt as a defined substrate to study the transport kinetics and structure-activity relationships of the sodium-dependent organic anion transporter SOAT (SLC10A6). Its confirmed status as a transported substrate, as opposed to non-transported disulfated steroids, makes it an essential tool for probing this highly specific transporter's role in steroid homeostasis [1].

Quantifying In Vivo 5α-Reductase Activity as a Pharmacodynamic Biomarker

Employ Epiandrosterone sulfate as a specific and sensitive biomarker for 5α-reductase activity in both preclinical and clinical studies. Its plasma level is directly responsive to 5α-reductase inhibition (e.g., by finasteride), decreasing by approximately 50%, while the precursor DHEA-S remains unchanged, providing a clear, quantifiable readout superior to measuring DHEA-S [2].

Investigating Structure-Activity Relationships of Sulfated Neurosteroids

Use Epiandrosterone sulfate as a crucial comparator compound to dissect the structural determinants of sulfated steroid action. Its distinct 5α-reduced backbone differentiates it from DHEA-S, allowing for the isolation of biological effects attributable to A-ring reduction. This is exemplified by its differential activity in pancreatic islet models, where it fails to inhibit glucose transport, unlike DHEA-S [3].

Developing LC-MS/MS Methods for Sulfated Steroid Panels in Biological Fluids

Incorporate Epiandrosterone sulfate sodium salt as a primary reference standard for the development and validation of quantitative LC-MS/MS methods aimed at profiling sulfated steroids in complex matrices like serum, plasma, or urine. The availability of methodology to generate high-purity, isotope-labeled internal standards (≥99.9%) enables precise and accurate quantification of this specific analyte, which is crucial for both clinical metabolomics and anti-doping research [4].

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